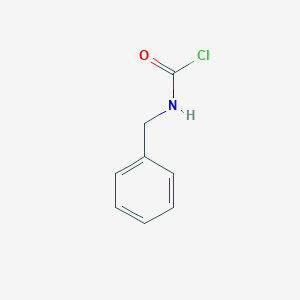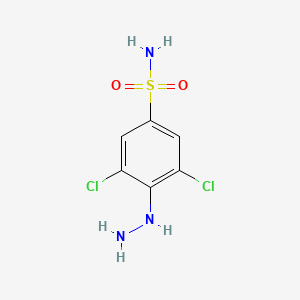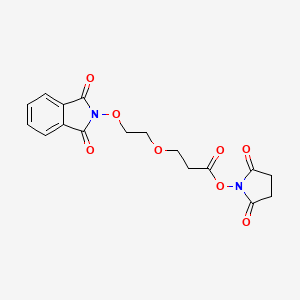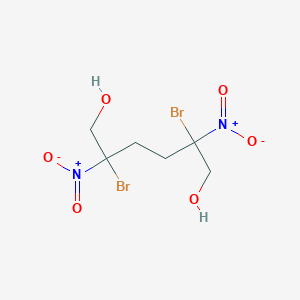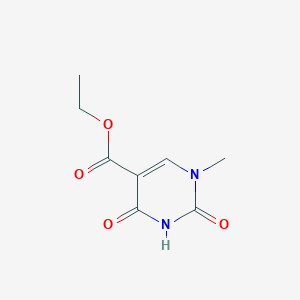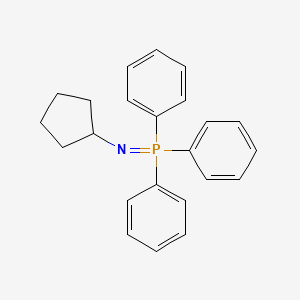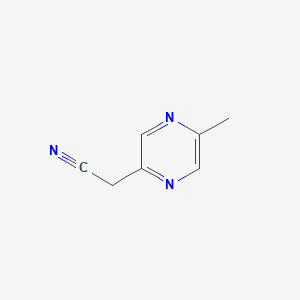
1-Phenyloxy-3-fluoro-4-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-1-nitro-4-phenoxybenzene is an organic compound with the molecular formula C12H8FNO3 It is a derivative of benzene, featuring a fluorine atom, a nitro group, and a phenoxy group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-1-nitro-4-phenoxybenzene typically involves multiple steps. One common method includes:
Nitration: The introduction of a nitro group to the benzene ring. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid.
Fluorination: The introduction of a fluorine atom. This step can be carried out using fluorinating agents such as hydrogen fluoride or other fluorine-containing compounds.
Phenoxylation: The introduction of a phenoxy group. This can be achieved through a nucleophilic aromatic substitution reaction, where a phenol derivative reacts with the benzene ring.
Industrial Production Methods
Industrial production of 2-fluoro-1-nitro-4-phenoxybenzene may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled reaction environments.
Analyse Des Réactions Chimiques
Types of Reactions
2-Fluoro-1-nitro-4-phenoxybenzene can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products Formed
Reduction: Formation of 2-amino-1-nitro-4-phenoxybenzene.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of oxidized derivatives, though specific products depend on the reaction conditions.
Applications De Recherche Scientifique
2-Fluoro-1-nitro-4-phenoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 2-fluoro-1-nitro-4-phenoxybenzene exerts its effects depends on the specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the nitro group can participate in redox reactions, while the fluorine atom can influence the compound’s reactivity and binding affinity to biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Fluoro-4-nitro-1-phenoxybenzene: A positional isomer with similar functional groups but different spatial arrangement.
4-Fluoro-1-nitro-2-phenoxybenzene: Another isomer with the fluorine and nitro groups in different positions.
2-Chloro-1-nitro-4-phenoxybenzene: A similar compound where the fluorine atom is replaced with a chlorine atom.
Uniqueness
2-Fluoro-1-nitro-4-phenoxybenzene is unique due to the specific arrangement of its functional groups, which can influence its chemical reactivity and potential applications. The presence of the fluorine atom can enhance the compound’s stability and alter its interactions with other molecules compared to its chlorine or hydrogen analogs.
Propriétés
Formule moléculaire |
C12H8FNO3 |
|---|---|
Poids moléculaire |
233.19 g/mol |
Nom IUPAC |
2-fluoro-1-nitro-4-phenoxybenzene |
InChI |
InChI=1S/C12H8FNO3/c13-11-8-10(6-7-12(11)14(15)16)17-9-4-2-1-3-5-9/h1-8H |
Clé InChI |
INKFGUPTCBATAD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OC2=CC(=C(C=C2)[N+](=O)[O-])F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chlorofuro[3,4-b]pyridine-5,7-dione](/img/structure/B13985355.png)
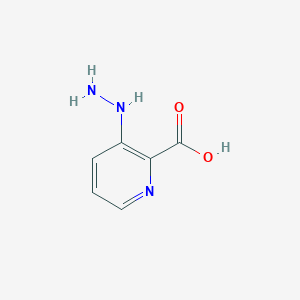
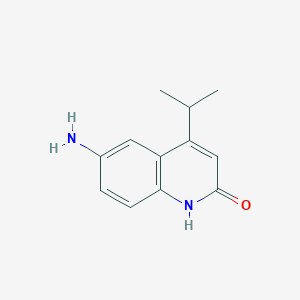
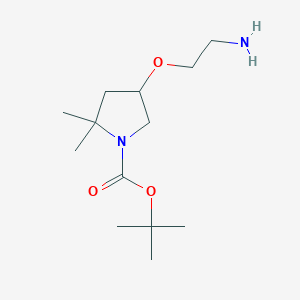
![3-chloro-4-[di(propan-2-yl)amino]-7,8-dihydro-5H-thiopyrano[4,3-b]pyran-2-one](/img/structure/B13985391.png)
